2-(3,4-dichlorophenyl)pyrazine

Beschreibung

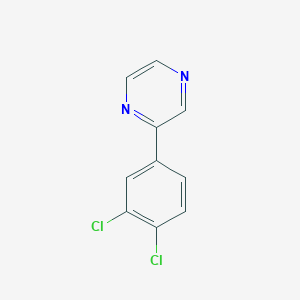

2-(3,4-Dichlorophenyl)pyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted at the 2-position with a 3,4-dichlorophenyl group. Its molecular formula is C₁₀H₆Cl₂N₂, with a molecular weight of 225.08 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazine derivatives, particularly in modulating receptor binding and metabolic stability .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKCKLHDJRAHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CN=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazine Derivatives with Varied Substituents

2-Chloro-3,5-diphenylpyrazine

- Molecular Formula : C₁₆H₁₁ClN₂

- Key Features : Chlorine at position 2 and phenyl groups at positions 3 and 5.

- Comparison: The absence of a dichlorophenyl group reduces electron-withdrawing effects compared to 2-(3,4-dichlorophenyl)pyrazine.

5-(4-Chlorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

- Molecular Formula : C₁₀H₅ClN₄O

- Key Features : Fused oxadiazole-pyrazine system with a 4-chlorophenyl group.

- Comparison: The fused oxadiazole ring enhances electron deficiency, increasing reactivity toward nucleophilic attack. However, the 4-chlorophenyl group (vs.

Heterocyclic Compounds with 3,4-Dichlorophenyl Groups

Ethyl 2-[2-(3,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetate

- Molecular Formula: C₁₃H₁₁Cl₂NO₂S

- Key Features : Thiazole ring with a 3,4-dichlorophenyl substituent.

- Comparison : The thiazole’s sulfur atom introduces polarizability and hydrogen-bonding capacity, contrasting with the pyrazine’s nitrogen-rich structure. This compound’s ester group enhances metabolic susceptibility compared to the parent pyrazine .

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine

- Molecular Formula : C₂₃H₂₀Cl₂N₄S

- Key Features: Piperazine and thienopyrimidine moieties with 3,4-dichlorophenyl.

- Comparison: The piperazine ring improves water solubility, while the thienopyrimidine system allows for extended π-conjugation. The dichlorophenyl group here enhances sigma receptor binding, a property shared with this compound in receptor modulation studies .

Piperazine Derivatives

1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine

- Molecular Formula : C₁₃H₁₇Cl₂N₃

- Key Features : Ethyl-linked 3,4-dichlorophenyl group to a methylpiperazine.

- Comparison : The ethyl spacer increases conformational flexibility, aiding in receptor interactions. This compound acts as a sigma receptor antagonist, suggesting that the dichlorophenyl group in this compound may similarly influence receptor binding .

Data Table: Key Properties and Bioactivities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.